Product packaging for CALCICLUDINE(Cat. No.:CAS No. 178037-96-2)

CALCICLUDINE

Cat. No.: B1170317
CAS No.: 178037-96-2
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Description

Calcicludine is a 60-amino acid polypeptide toxin isolated from the venom of the Green Mamba ( Dendroaspis angusticeps ) . It is a potent and selective blocker of high-voltage-activated (HVA) calcium channels, showing the highest affinity for neuronal L-type (Ca V 1.2) channels with an IC 50 of 88 nM . Its mechanism of action is unique; it causes a rapid and often irreversible inhibition of L-type channel current that is non-linear, reaching a maximum block of approximately 58% even at saturating concentrations. This suggests a mechanism that may involve a partial pore block or an effect on channel gating, rather than a simple, complete plug of the channel . Structurally, this compound adopts a Kunitz-type protease inhibitor fold, similar to the dendrotoxin family of K + channel blockers, yet it exhibits no effect on dendrotoxin-sensitive potassium channels . Key structural elements, including the unique positioning of its N-terminal segment and a positively charged lysine residue (K31) at the tip of a beta-hairpin, are believed to be critical for its biological activity and specificity for calcium channels . Research indicates that this compound binds to the outer vestibule of the L-type channel pore, interacting with acidic residues in the S5-pore-helix segment of domain III (specifically E1122, D1127, and D1129), and acts as a positive allosteric modulator of dihydropyridine (DHP) binding . While it effectively blocks L-type channels, this compound has a markedly different, much weaker effect on other HVA channels (N-, P/Q-, and R-type), inhibiting them by only about 10% and in some contexts even upregulating N-type current at hyperpolarized potentials . It shows no activity on skeletal muscle L-type (Ca V 1.1) or T-type (Ca V 3) channels, highlighting its selectivity profile . This makes this compound a highly valuable tool for researchers to probe the structure, function, and allosteric modulation of L-type calcium channels in neuronal and cardiac systems . This product is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

178037-96-2

Molecular Formula

C16H14O3

Origin of Product

United States

Molecular Origin and Structural Homology of Calcicludine

Biological Source and Isolation Procedures of CALCICLUDINE

This compound is a peptide toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), a venomous snake species native to the coastal regions of southeastern Africa. wikipedia.orgresearchgate.net The venom of this snake is a complex mixture of numerous proteins and peptides, each with specific biological activities. researchgate.netnih.gov The isolation of this compound from this intricate cocktail requires a multi-step purification process.

Initial separation of the crude venom is typically achieved through gel filtration chromatography, which fractionates the components based on their molecular size. nih.gov Subsequent purification steps involve ion-exchange chromatography, such as on Bio-Rex 70 and Sulphopropyl-Sephadex C-25, which separates molecules based on their net charge. nih.gov A final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed to achieve a highly purified sample of this compound. nih.govresearchgate.net This multi-chromatographic approach is essential for isolating this compound from other venom components, including the closely related dendrotoxins.

Primary Structure Elucidation and Post-Translational Modifications

This compound is a small, basic polypeptide consisting of a single chain of 60 amino acids. wikipedia.orgnih.gov Its primary sequence has been determined through amino acid sequencing techniques. medchemexpress.com

A key feature of this compound's structure is the presence of six conserved cysteine residues, which form three intramolecular disulfide bridges. wikipedia.org These disulfide bonds are a crucial form of post-translational modification that stabilizes the peptide's three-dimensional structure, making it resistant to degradation and conferring its specific biological activity. researchgate.net While other post-translational modifications are common in venom proteins, current research has not identified other modifications such as glycosylation or phosphorylation on the this compound peptide. researchgate.net The formation of these disulfide bonds is critical for the proper folding of the peptide into its biologically active conformation.

Structural Homology and Evolutionary Relationships

This compound shares a remarkable degree of structural similarity with other well-characterized protein families, which provides insights into its evolutionary origins and the basis for its unique function.

Structural Divergence and Functional Specialization Hypotheses

The evolution of this compound from a Kunitz-type protease inhibitor into a specific calcium channel blocker is a prime example of neofunctionalization, where a duplicated gene acquires a new function. The prevailing hypothesis is that an ancestral Kunitz-type inhibitor gene underwent duplication, followed by a period of accelerated evolution. expasy.orgnih.gov This rapid evolution, driven by positive selection, is thought to have occurred at the functional surfaces of the molecule, leading to the loss of protease inhibitory activity and the gain of ion channel blocking capabilities. nih.gov

Target Ion Channel Identification and Characterization for Calcicludine

Identification of Voltage-Gated Calcium Channels (VGCCs) as Primary Targets

Initial electrophysiological and binding studies identified high-threshold voltage-gated calcium channels as the principal targets of calcicludine. nih.govpnas.org This toxin demonstrates activity against L-, N-, and P-type calcium channels, which are all members of the HVA channel family. wikipedia.orguniprot.orgmedchemexpress.com Structurally, this compound is homologous to Kunitz-type protease inhibitors and dendrotoxins, which are known to block K+ channels. However, even at high concentrations, this compound does not affect dendrotoxin-sensitive potassium channels, highlighting its specificity for VGCCs. wikipedia.org The mechanism of action is not fully understood but is thought to involve either a partial blockage of the channel pore or an effect on the channel's gating machinery. wikipedia.orgnih.gov

Subtype Specificity and Affinities

The inhibitory effects of this compound are not uniform across all HVA calcium channel subtypes. It displays a clear preference for certain subtypes, with its affinity and the extent of block varying significantly.

High Affinity for L-Type Calcium Channels (CaV1.x subtypes)

This compound demonstrates a particularly high affinity for L-type calcium channels (CaV1.x). wikipedia.orguniprot.orgpnas.orgmedchemexpress.com In rat cerebellar granule neurons, it potently blocks the L-type component of the Ca2+ current with a half-maximal inhibitory concentration (K0.5) of 0.2 nM. nih.gov Studies using 125I-labeled this compound on rat olfactory bulb microsomes revealed a high-affinity binding site with a dissociation constant (Kd) of 15 pM. nih.gov However, the affinity for L-type channels can vary depending on the tissue. For example, the IC50 for L-type channels in rat cardiac cells is approximately 5 nM, and for rat peripheral dorsal root ganglion (DRG) neuronal L-type channels, it is in the range of 60-80 nM. pnas.org In studies with transiently expressed α1C (L-type) channels, this compound induced a rapid and irreversible decrease in peak current, with an IC50 value of 88 nM. nih.gov Even at saturating concentrations, the block of L-type channels was incomplete, with a maximum inhibition of around 58% to 63%. nih.govnih.gov

Modulation of N-Type Calcium Channels (CaV2.2)

This compound's effect on N-type calcium channels (CaV2.2) is more complex and less pronounced than its effect on L-type channels. wikipedia.orguniprot.orgpnas.org While some studies report that this compound can block N-type currents, others have found only modest inhibition. pnas.orgnih.gov For instance, one study noted that currents through CaV2.2 channels were only inhibited by less than 10% by 100 nM this compound. nih.gov In contrast, another study reported that in certain preparations, N-type channels are sensitive to this compound in the 10-100 nM range. pnas.org Interestingly, at hyperpolarized potentials, this compound has been observed to upregulate the current activity of N-type (α1B) channels by as much as 50%, suggesting a modulatory rather than a simple blocking effect. nih.gov This upregulation is accompanied by a slight shift in the voltage-dependence of channel activation to more negative potentials. nih.gov

Effects on P/Q-Type Calcium Channels (CaV2.1)

Similar to its interaction with N-type channels, the effect of this compound on P/Q-type calcium channels (CaV2.1) is variable. wikipedia.orguniprot.orgpnas.org In rat cerebellar Purkinje neurons, where the majority of the HVA current is P-type, this compound blocks the current with an EC50 value of 1-5 nM. pnas.orgnih.gov However, other research indicates a much lower efficacy, with 100 nM this compound inhibiting less than 10% of the current through CaV2.1 channels. nih.gov Some literature suggests a voltage-dependent block of P/Q-type currents by this compound. nih.govwikipedia.org

Investigation of T-Type Calcium Channel (CaV3.x) Interactions

Current research on this compound has primarily focused on its interactions with high-voltage-activated calcium channels. There is limited specific information available regarding the direct interaction of this compound with low-voltage-activated T-type calcium channels (CaV3.x). taylorfrancis.com T-type channels are known to be distinct from HVA channels in their activation at more negative membrane potentials. frontiersin.org While some toxins have been identified that affect T-type channels, this compound is not typically listed among them. taylorfrancis.comnih.gov

Tissue- and Species-Dependent Target Sensitivity

A critical aspect of this compound's pharmacology is the pronounced tissue- and species-dependent sensitivity of its targets. uniprot.orgpnas.org The affinity and inhibitory potency of this compound can vary dramatically between different cell types and organisms. mdpi.com For example, L-type calcium channels in rat cerebellar granule cells are significantly more sensitive to this compound (EC50 = 0.2 nM) than those in rat cardiac L-type channels (EC50 = 5 nM) or rat peripheral DRG neuronal L-type channels (EC50 = 60-80 nM). pnas.org This variability underscores the importance of considering the specific experimental system when evaluating the effects of this compound.

Interactive Data Table: this compound Affinity for VGCC Subtypes

Channel SubtypeTissue/Cell TypeSpeciesAffinity (IC50/EC50/Kd)Reference
L-type (CaV1.x)Cerebellar Granule NeuronsRat0.2 nM (K0.5) nih.gov
L-type (CaV1.x)Olfactory Bulb MicrosomesRat15 pM (Kd) nih.gov
L-type (CaV1.x)Cardiac CellsRat5 nM (EC50) pnas.org
L-type (CaV1.x)Peripheral DRG NeuronsRat60-80 nM (EC50) pnas.org
L-type (α1C)Transiently Expressed-88 nM (IC50) nih.gov
P-type (CaV2.1)Cerebellar Purkinje NeuronsRat1-5 nM (EC50) pnas.orgnih.gov

Identification of this compound Binding Sites within VGCCs

The precise location of the this compound binding site on voltage-gated calcium channels (VGCCs) has been a subject of significant research, with studies pointing towards a complex interaction involving multiple domains of the α1 subunit, the primary pore-forming component of the channel. nih.govnih.gov

Localization to the Outer Pore of Calcium Channels

Evidence strongly suggests that this compound binds to the outer vestibule of the L-type calcium channel pore. nih.govacs.orgnih.gov This localization is supported by several lines of investigation, including radioligand binding assays and patch-clamp electrophysiology. nih.govacs.orgnih.gov The α1 subunit of VGCCs is comprised of four homologous repeats (I-IV), each containing six transmembrane segments (S1-S6). nih.gov The region connecting the S5 and S6 segments in each repeat forms the channel pore. nih.gov

Initial studies using chimeric channels, where domains of the CaV1.2 channel were swapped with those of the less sensitive CaV2.3 channel, indicated that domains I, II, and III of CaV1.2 are all involved in the interaction with this compound, with the most significant effects observed with the domain III chimera. nih.gov This led to the hypothesis that this compound interacts with the outer pore of the CaV1.2 channel. nih.gov This interaction is further supported by the observation that this compound acts as a positive allosteric modulator of dihydropyridine (B1217469) (DHP) binding. nih.govacs.orgnih.gov Since DHPs bind to a site distinct from the pore, the cooperative binding suggests that both molecules can bind to the channel simultaneously, with this compound's binding in the outer pore influencing the DHP binding site. nih.gov

Identification of Critical Amino Acid Residues for Binding

Subsequent research has focused on pinpointing the specific amino acid residues within the outer pore that are crucial for this compound binding. Mutagenesis studies have been instrumental in identifying these key residues, particularly within domain III of the CaV1.2 channel. nih.govacs.orgnih.gov

A series of experiments involving the substitution of acidic amino acids with alanine (B10760859) in the S5-P-helix segment of domain III revealed their importance. nih.govacs.orgnih.gov Specifically, three acidic residues have been identified as critical for this compound's interaction with the CaV1.2 channel: Glutamate-1122 (E1122), Aspartate-1127 (D1127), and Aspartate-1129 (D1129). nih.govacs.orgnih.govnih.gov

The significance of these residues was demonstrated through mutations. When these residues were mutated, particularly in a mutant channel referred to as Mut-C, the channel became insensitive to both this compound binding and its blocking effect. nih.govacs.orgnih.govacs.org Further single-point mutations of these residues to alanine (E1122A, D1127A, and D1129A) resulted in a significant increase in the dissociation constant (KCaC) for this compound, indicating a reduced binding affinity. nih.govacs.orgnih.govacs.org

The following table summarizes the effect of these single-point mutations on the binding affinity of this compound to the CaV1.2 channel:

Mutation Fold Increase in KCaC (Compared to Wild-Type)
E1122A3.8
D1127A6.7
D1129A68.3

Data sourced from studies on mutant CaV1.2 channels. acs.orgnih.gov

These findings collectively indicate that the binding site for this compound is located in the outer vestibule of the L-type calcium channel and that the acidic residues E1122, D1127, and D1129 in domain III are key determinants for this high-affinity interaction. nih.govacs.orgnih.govnih.gov The interaction of the positively charged this compound with these negatively charged residues likely plays a crucial role in its blocking mechanism. nih.gov

Molecular Mechanism of Action of Calcicludine on Calcium Channels

Modes of Calcium Channel Inhibition

The inhibitory action of calcicludine is not straightforward and is thought to involve several concurrent mechanisms. Even at saturating concentrations, the toxin often produces an incomplete block of the calcium current, suggesting a mode of action more complex than a simple pore plug. nih.gov Research points to allosteric modulation, effects on channel gating, and potential partial pore occlusion as key components of its inhibitory profile. wikipedia.orgnih.gov

A leading hypothesis for this compound's mechanism is the partial occlusion of the channel's pore. wikipedia.orgnih.govcloud-clone.us This model is supported by the observation that even at high, saturating concentrations, the block of the calcium current is often incomplete, typically around 60%. nih.gov Unlike toxins that act as a physical plug to completely obstruct ion flow, this compound appears to bind to the outer vestibule of the pore, creating a steric hindrance that reduces, but does not eliminate, ion conductance. nih.govnih.gov This interaction with the external mouth of the pore is thought to either physically narrow the entryway for calcium ions or allosterically induce conformational changes in the selectivity filter, the narrowest part of the pore, thereby impeding ion transit. nih.gov This mechanism, possibly occurring alongside effects on channel gating, accounts for the characteristic incomplete inhibition profile of this compound. nih.gov

Interaction with Dihydropyridine (B1217469) (DHP) Binding Sites

A defining characteristic of this compound's interaction with L-type calcium channels is its intricate relationship with the binding site for dihydropyridines (DHPs), a major class of calcium channel blockers. nih.govacs.org this compound binds to a site in the outer pore region of the channel, which is physically separate from the DHP receptor site located deeper within the channel structure. nih.govpsu.eduguidetopharmacology.org Despite this separation, the binding of these two ligands is functionally interconnected. nih.govnih.gov

Experimental evidence from radioligand binding and patch-clamp electrophysiology has conclusively shown that this compound and DHPs bind to the L-type CaV1.2 channel simultaneously and cooperatively. nih.gov Specifically, this compound acts as a positive allosteric modulator, increasing the binding affinity of DHP antagonists for their receptor site. nih.govnih.gov For instance, this compound was found to increase the binding of the DHP antagonist [³H]PN200-110 to CaV1.2 channels by 51%. nih.gov

This cooperative binding can be described by an allosteric model where the channel exists in different affinity states for DHP. nih.gov this compound binding shifts the equilibrium towards the high-affinity state for the DHP ligand, effectively stabilizing it. nih.gov The strength of this interaction is quantified by a unitless "coupling factor" (α), which links the dissociation constants for DHP (KDHP) and this compound (KCaC) binding. nih.govacs.org

Table 1: Effect of this compound on DHP Antagonist Binding to CaV1.2 Channels

Parameter Value Description Source
EC50 372 nM The concentration of this compound required to produce 50% of the maximal increase in [³H]PN200-110 binding. nih.gov

| Maximal Increase in Binding | 51% | The maximum percentage increase in [³H]PN200-110 binding observed in the presence of saturating this compound. | nih.gov |

This table summarizes the positive allosteric modulation effect of this compound on the binding of the dihydropyridine antagonist [³H]PN200-110 to CaV1.2 channels expressed in HEK 293 cells.

The allosteric coupling between the this compound and DHP binding sites implies that the binding of this compound induces structural rearrangements that are transmitted through the channel protein. nih.govacs.org DHP antagonists are thought to block calcium currents by promoting conformational changes in the outer pore that stabilize a nonconducting state of the channel. nih.govacs.org Since this compound enhances DHP binding, it is suggested that this compound binding promotes similar structural changes, effectively stabilizing the same nonconducting, blocked state. nih.govnih.gov

Mutagenesis studies have helped to identify the structural basis for this allosteric communication. Acidic amino acid residues located in the S5-Pore-helix segment of the channel's third domain (III) are crucial for both this compound binding and the coupling mechanism. nih.govnih.gov Altering these residues can disrupt either this compound binding itself or the allosteric communication between the two sites, without necessarily affecting the other's function. nih.govacs.org For example, mutating a set of residues proximal to the IIIS5 helix (Mut-A) disrupted the coupling between the sites while leaving the intrinsic affinity for this compound unchanged. nih.govnih.gov Conversely, mutating residues in the C-terminal part of the pore-helix (Mut-C) rendered the channel insensitive to this compound binding and block. nih.govacs.org These findings support a "domain interface model" where this compound binding to the outer vestibule initiates a conformational cascade that propagates to the DHP receptor site, modulating its affinity and stabilizing an inhibited channel conformation. nih.gov

Table 2: Impact of CaV1.2 Channel Mutations on this compound and DHP Binding

Channel Mutant Location of Mutation Effect on DHP Binding (KDHP) Effect on this compound Binding (KCaC) Allosteric Coupling Source
Wild-type - Normal Normal (KCaC ≈ 0.3 µM) Intact nih.govnih.gov
Mut-A Proximal to IIIS5 4.5-fold reduction in affinity Unchanged Disrupted nih.govnih.gov
Mut-C (E1122A) S5-Pore-helix segment III Resembles wild-type Reduced affinity (KCaC ≈ 1.14 µM) Insensitive nih.govnih.gov
Mut-C (D1127A) S5-Pore-helix segment III Resembles wild-type Reduced affinity (KCaC ≈ 2.00 µM) Insensitive nih.govnih.gov

| Mut-C (D1129A) | S5-Pore-helix segment III | Resembles wild-type | Severely reduced affinity (KCaC ≈ 20.5 µM) | Insensitive | nih.govnih.gov |

This table details the results of site-directed mutagenesis studies on the CaV1.2 channel, illustrating how specific amino acid changes in domain III affect the binding affinities for dihydropyridines (DHP) and this compound (CaC), as well as the allosteric communication between their binding sites.

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound CaC
Dihydropyridine DHP
PN200-110 Isradipine
Verapamil -
Diltiazem -
Nifedipine -
Nisoldipine -
Nicardipine -
Amlodipine -

Comparison of this compound's Mechanism with Other Ion Channel Blockers

The mechanism of action of this compound, a peptide toxin, is distinct when compared to both classical small-molecule calcium channel blockers and other peptide toxins that target ion channels. wikipedia.orgnih.gov Its uniqueness lies in its binding site, its effect on channel function, and its structural relationship to toxins with different ion channel targets. wikipedia.orgnih.govrcsb.org

Comparison with Small-Molecule Calcium Channel Blockers

The most widely used clinical calcium channel antagonists are small-molecule drugs belonging to three main classes: dihydropyridines (e.g., Nifedipine), phenylalkylamines (e.g., Verapamil), and benzothiazepines (e.g., Diltiazem). tg.org.aumayoclinic.org These classes bind to different receptor sites within the L-type calcium channel to exert their blocking effects. tg.org.au

This compound's interaction with the L-type calcium channel is fundamentally different from these drugs. Research demonstrates that this compound binds to the outer vestibule of the channel's pore. nih.govacs.org Crucially, its binding is not competitive with dihydropyridines. nih.gov Instead, it displays a positive allosteric interaction with dihydropyridine antagonists like [3H]PN200-110. nih.gov This cooperative binding indicates that this compound and dihydropyridines bind to the channel simultaneously at distinct sites, with this compound's presence enhancing the binding of the dihydropyridine. nih.gov This suggests a mechanism where this compound induces or stabilizes a channel conformation that has a higher affinity for dihydropyridines. nih.gov The mode of action is thought to involve either a partial blockage of the pore or an alteration of the channel's gating properties. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai

Table 1: Comparison of this compound and Small-Molecule Ca²⁺ Channel Blockers
FeatureThis compoundDihydropyridines (e.g., Nifedipine)Phenylalkylamines (e.g., Verapamil)
OriginPeptide toxin (Green Mamba venom) wikipedia.orgSynthetic small molecule tg.org.auSynthetic small molecule tg.org.au
Binding SiteExternal pore vestibule of the α1 subunit nih.govacs.orgDistinct allosteric site on the α1 subunit nih.govtg.org.auDistinct intracellular pore-binding site on the α1 subunit tg.org.au
MechanismPartial pore block or affects channel gating wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiAllosteric modulation, stabilizing a non-conducting state nih.govDirect block of the open channel from the inside tg.org.au
Interaction with DihydropyridinesPositive allosteric modulator (enhances binding) nih.govN/ACan have complex allosteric interactions nih.gov

Comparison with Other Peptide Ion Channel Toxins

This compound's properties also set it apart from other venom-derived peptide toxins that modulate ion channels.

Dendrotoxins: A striking comparison is with the dendrotoxins, which are also found in mamba venom. nih.govresearchgate.net this compound is structurally homologous to dendrotoxins, sharing the Kunitz-type protease inhibitor fold. rcsb.orgnih.gov However, their functions are entirely different. Despite the structural similarity, dendrotoxins are potent blockers of voltage-gated potassium (K⁺) channels and have no effect on calcium channels, while this compound blocks high-voltage-activated calcium channels and does not affect dendrotoxin-sensitive K⁺ channels. wikipedia.orgnih.govresearchgate.net This highlights how the same structural scaffold can be adapted to target different ion channels by varying key functional residues on the protein surface. researchgate.net

Conotoxins and Spider Toxins: Other well-known peptide toxins that target calcium channels, such as certain ω-conotoxins from cone snails and ω-agatoxins from spiders, also operate via different mechanisms. nih.gov Many ω-conotoxins are smaller peptides that are believed to act as direct physical plugs, occluding the ion permeation pathway. nih.gov In contrast, some larger spider toxins are thought to primarily affect the voltage-dependent gating of the channels rather than simply blocking the pore. nih.gov this compound's mechanism, which may be a combination of partial pore block and gating modification, appears to be distinct from these more straightforward mechanisms. wikipedia.orgnih.gov Furthermore, there is a difference in selectivity; for instance, ω-conotoxins GVIA and MVIIA are highly selective for N-type calcium channels, whereas this compound shows the highest affinity for L-type channels, though it can also block N- and P-type channels. nih.govmdpi.comresearchgate.net

Table 2: Comparison of this compound and Other Peptide Toxins
FeatureThis compoundDendrotoxinsω-Conotoxins (e.g., GVIA)
Primary TargetHigh-voltage-activated Ca²⁺ channels (esp. L-type) wikipedia.orgmdpi.comVoltage-gated K⁺ channels wikipedia.orgresearchgate.netVoltage-gated Ca²⁺ channels (esp. N-type) nih.gov
Structural FoldKunitz-type rcsb.orgKunitz-type rcsb.orgresearchgate.netInhibitory Cysteine Knot (ICK) nih.gov
Proposed MechanismPartial pore block or gating modification wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiBlocks K⁺ channel pore/vestibule researchgate.netPhysical pore block nih.gov
Size (Amino Acids)60 wikipedia.org~57-60 researchgate.net~22-30 nih.gov

Structure Activity Relationship Sar Studies of Calcicludine

Identification of Functional Domains and Residues

The biological activity of calcicludine is not uniformly distributed across the peptide but is concentrated in specific functional domains and attributed to key amino acid residues. The identification of these regions has been crucial in understanding its mechanism of action and channel specificity.

Contribution of Disulfide Bridges to Conformation and Activity

This compound's rigid and stable three-dimensional structure, essential for its biological activity, is maintained by three disulfide bridges. mdpi.comwikipedia.org These covalent links (Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53) are crucial for establishing and preserving the Kunitz-type fold. proteopedia.orgmedchemexpress.com This structural scaffold serves to orient the key functional residues in a precise spatial arrangement for optimal interaction with the target ion channel. nih.gov

The disulfide bridges contribute to the formation of a hydrophobic core within the peptide. nih.gov This structural integrity is a common feature among many peptide toxins and is fundamental for presenting the amino acid side chains in the specific orientations required for high-affinity binding to their receptors. nih.gov Any disruption of these bridges would likely lead to a loss of the defined tertiary structure and a consequent reduction or complete loss of biological activity.

Significance of Charged Residues in Binding

The surface of this compound is characterized by a high density of positively charged residues, with twelve lysine (B10760008) or arginine residues and only two glutamate (B1630785) residues, resulting in a basic peptide with a calculated pI of 10.3. nih.govsigmaaldrich.com These charged residues are critical for the electrostatic interactions that guide the toxin to its binding site on the calcium channel.

It is proposed that the positively charged residues on this compound interact with negatively charged (acidic) residues located in the outer vestibule of the calcium channel pore. nih.gov Specifically, for the CaV1.2 L-type channel, mutagenesis studies have identified three acidic amino acid residues in domain III—Glu-1122, Asp-1127, and Asp-1129—as being important for this compound binding. nih.gov The interaction between the basic residues of the toxin and the acidic residues of the channel is a key determinant of binding affinity. nih.gov Furthermore, the positively charged residue K31, located at the tip of the β-hairpin loop, has been implicated as being involved in the biological activity of this compound. proteopedia.orgnih.gov This is consistent with the "functional dyad" motif observed in other Kunitz-type toxins, where a critical basic residue, often a lysine, is essential for channel blocking activity. annualreviews.org

Mutagenesis and Chimeric Peptide Approaches to SAR

Site-directed mutagenesis and the creation of chimeric peptides have been invaluable tools in dissecting the structure-activity relationship of this compound. These approaches have allowed for the precise identification of residues and domains responsible for its channel-blocking properties and specificity.

Mutagenesis studies on the CaV1.2 channel have pinpointed a cluster of acidic residues in the outer vestibule of domain III that are critical for this compound binding. nih.gov As detailed in the table below, mutating these residues to alanine (B10760859) significantly reduces the channel's sensitivity to this compound. nih.govacs.org

Mutant ChannelDescriptionEffect on this compound Binding/Block
Mut-C Triple mutant (E1122A, D1127A, D1129A)Insensitive to this compound binding and block. nih.govacs.org
E1122A Single mutantKCaC increases from 0.3 µM (Wild-type) to 1.14 µM. nih.govacs.org
D1127A Single mutantKCaC increases from 0.3 µM (Wild-type) to 2.00 µM. nih.govacs.org
D1129A Single mutantKCaC increases from 0.3 µM (Wild-type) to 20.5 µM. nih.govacs.org

KCaC represents the dissociation constant for this compound binding.

Chimeric peptide studies, where segments of this compound are swapped with corresponding segments of the homologous but functionally distinct dendrotoxin-I, have further illuminated the determinants of channel specificity. nih.gov A chimera containing the N-terminal half of this compound and the C-terminal half of dendrotoxin-I, and vice versa, demonstrated that the N-terminal region is the primary determinant of whether the peptide targets calcium or potassium channels. nih.gov These findings strongly suggest that the N-terminal part of this compound is crucial for distinguishing between different types of ion channels. sigmaaldrich.comnih.gov

Conformational Analysis and Correlation with Biological Activity

The three-dimensional structure of this compound in solution has been determined by NMR spectroscopy, revealing a compact and well-defined conformation. proteopedia.orgnih.gov The peptide adopts the classic Kunitz-type protease inhibitor fold, which is characterized by a β-hairpin structure and a C-terminal α-helix. proteopedia.orgnih.gov This rigid scaffold is stabilized by the three disulfide bridges. proteopedia.org

Electrophysiological and Biophysical Analyses of Calcicludine Interactions

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a fundamental technique used to study the effects of compounds like calcicludine on ion channel function. This method allows for the direct measurement of ion currents flowing across the membrane of a single cell, providing detailed insights into how the toxin modulates channel activity.

This compound has been identified as a potent blocker of high-threshold voltage-activated calcium channels (HVA), with a particular affinity for the L-type subtype. researchgate.netmdpi.comnih.govnih.gov Electrophysiological experiments on rat cerebellar granule neurons in primary culture revealed that this compound potently blocks the L-type component of the Ca2+ current. researchgate.netnih.govnih.gov In these cells, the concentration for 50% inhibition (K₀.₅) was determined to be a remarkably low 0.2 nM, highlighting its high potency in this specific neuronal context. researchgate.netnih.govnih.gov

Studies on transiently expressed high voltage-activated calcium channels have provided further quantitative data on this compound's inhibitory effects. For L-type (α₁c) calcium channels, application of this compound resulted in a rapid decrease in peak current amplitude with a calculated half-maximal inhibitory concentration (IC₅₀) of 88 nM. nih.gov However, it was noted that even at saturating concentrations, the block was incomplete, with a maximum inhibition of approximately 58%. nih.gov The sensitivity to this compound varies depending on the tissue and cell type; for instance, the IC₅₀ for the block of L-type channels in rat peripheral dorsal root ganglion (DRG) neurons is in the range of 60-80 nM. pnas.orgwikipedia.org

The inhibitory action of this compound is not limited to L-type channels. It also blocks N- and P-type channels, generally within the 10-100 nM range. mdpi.com In rat cerebellar Purkinje neurons, where the P-type current is dominant, this compound demonstrated an effective block with a half-maximal effective concentration (EC₅₀) value between 1-5 nM, achieving a complete block at concentrations of 10-50 nM. pnas.org Research using HEK 293 cells expressing wild-type Caᵥ1.2 channels established a dissociation constant for this compound block (KcaC) of 0.3 µM through electrophysiological measurements. nih.govnih.gov

Table 1: Inhibitory Concentrations of this compound on Various Calcium Channels

Channel TypeCell/Tissue TypeParameterValueReference(s)
L-typeRat Cerebellar Granule NeuronsK₀.₅0.2 nM researchgate.net, nih.gov, nih.gov
L-type (α₁c)Transiently ExpressedIC₅₀88 nM nih.gov
L-typeRat Peripheral DRG NeuronsIC₅₀60-80 nM wikipedia.org
P-typeRat Cerebellar Purkinje NeuronsEC₅₀1-5 nM pnas.org
Caᵥ1.2 (Wild-type)HEK 293 CellsKcaC0.3 µM nih.gov, nih.gov

A key aspect of understanding a channel blocker's mechanism is its effect on the channel's gating properties, such as current kinetics and voltage-dependence. Studies on L-type (α₁c) calcium channels revealed that upon application of this compound, there was no discernible change in the current kinetics or any apparent voltage-dependence of the block. nih.gov The toxin simply reduced the peak current amplitude without altering the speed of channel activation or inactivation. nih.gov

In contrast, the effect of this compound on other types of high voltage-activated channels, such as N-type (α₁B), was markedly different. For these channels, this compound was observed to shift the voltage-dependence of channel activation towards more negative potentials. nih.gov This shift resulted in an upregulation of current activity at relatively hyperpolarized test potentials, with increases of as much as 50% for N-type channels. nih.gov This suggests a distinct and more complex mode of interaction with non-L-type channels, potentially involving an effect on the channel's gating mechanism rather than a simple pore block. nih.govwikipedia.org

The reversibility of an ion channel block provides critical information about the nature of the toxin-channel interaction. In the case of this compound's effect on L-type (α₁c) calcium channels, the inhibition of the current is characterized as being irreversible. nih.gov Following the application of the toxin, the observed decrease in the peak current amplitude was rapid and could not be washed out, indicating a very stable and high-affinity binding to the channel. nih.gov This irreversible nature suggests a strong interaction, possibly involving multiple contact points or a conformational change in the channel that traps the toxin. nih.govnih.gov

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand, such as this compound, and its receptor target. giffordbioscience.comnih.gov These assays use a radioactively labeled form of the ligand to directly quantify binding affinity (Kd) and the density of binding sites (Bmax). nih.gov

Radioligand binding studies using ¹²⁵I-labeled this compound (¹²⁵I-CaC) have demonstrated its high-affinity binding to specific sites in the nervous system. researchgate.netnih.govnih.gov In experiments with rat olfactory bulb microsomes, ¹²⁵I-CaC was found to bind with a very high affinity, exhibiting a dissociation constant (Kd) of 15 pM. researchgate.netnih.govnih.gov Preliminary experiments on total rat brain microsomes yielded a similarly high affinity, with a Kd value of 35 pM. pnas.org

Binding affinity has also been inferred from electrophysiological block experiments. nih.govnih.gov In studies on wild-type Caᵥ1.2 channels, the dissociation constant for this compound (KcaC) was determined to be 0.3 µM. nih.govnih.gov This value was significantly affected by mutations in the S5-Pore-helix segment of repeat III of the channel, demonstrating the importance of this region for toxin binding. For instance, single point mutations increased the KcaC value to 1.14 µM (E1122A), 2.00 µM (D1127A), and 20.5 µM (D1129A), indicating a substantial decrease in binding affinity. nih.govnih.gov

Table 2: Binding Affinity (Kd / KcaC) of this compound

PreparationMethodParameterValueReference(s)
Rat Olfactory Bulb MicrosomesRadioligand BindingKd15 pM researchgate.net, nih.gov, nih.gov
Rat Brain MicrosomesRadioligand BindingKd35 pM pnas.org
Wild-type Caᵥ1.2 ChannelsElectrophysiologyKcaC0.3 µM nih.gov, nih.gov
Mutant Caᵥ1.2 (E1122A)ElectrophysiologyKcaC1.14 µM nih.gov, nih.gov
Mutant Caᵥ1.2 (D1127A)ElectrophysiologyKcaC2.00 µM nih.gov, nih.gov
Mutant Caᵥ1.2 (D1129A)ElectrophysiologyKcaC20.5 µM nih.gov, nih.gov

Saturation binding experiments involve incubating a preparation with increasing concentrations of a radioligand to determine the total number of specific binding sites (Bmax) and the ligand's affinity (Kd). nih.gov Such experiments performed with ¹²⁵I-labeled this compound on rat olfactory bulb microsomes revealed that the toxin binds to a single class of noninteracting sites. researchgate.netnih.govnih.gov This finding suggests that this compound binds to a homogenous population of receptors without cooperative interactions between binding sites. researchgate.netnih.govnih.gov

Further insights into the binding mechanism have been gained from assays studying the interaction between this compound and dihydropyridines (DHPs), another class of L-type channel blockers. nih.govnih.gov Experiments using the DHP antagonist [³H]PN200-110 showed that this compound allosterically modulates DHP binding. nih.gov The presence of this compound increased the binding of [³H]PN200-110 by 51%, with an EC₅₀ of 372 nM. nih.gov This positive cooperativity indicates that this compound and DHPs bind to the channel simultaneously at distinct sites, and that the binding of this compound enhances the channel's affinity for DHPs. nih.govnih.gov These results suggest that the binding of both the dihydropyridine (B1217469) antagonist and this compound promotes similar structural changes in the channel's pore, which stabilize it in a nonconducting state. nih.govnih.gov

Competition Binding Experiments with Other Ligands

Competition binding assays are fundamental in pharmacology to determine if different ligands bind to the same or overlapping sites on a receptor. In these experiments, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled ligand. If both ligands compete for the same binding site, the unlabeled ligand will displace the radiolabeled ligand in a concentration-dependent manner.

In the study of this compound's interaction with L-type calcium channels (CaV1.2), competition binding experiments have been crucial. A key question has been whether this compound interacts with the same sites as other well-known L-type channel blockers, such as the dihydropyridines (DHPs).

Research using crude membranes from HEK 293 cells expressing wild-type CaV1.2 channels investigated the interaction between this compound and the DHP antagonist, [³H]PN200-110. The results demonstrated that this compound does not compete with [³H]PN200-110 for the same binding site. nih.gov Instead of displacing the DHP antagonist, this compound was found to increase the binding of [³H]PN200-110. nih.gov This finding indicates that this compound and dihydropyridines bind to the calcium channel simultaneously at distinct sites. nih.gov

Studies on rat olfactory bulb microsomes showed that ¹²⁵I-labeled this compound binds with a very high affinity to what was described as a single class of noninteracting sites. researchgate.netnih.govnih.gov This suggests that the this compound binding site is distinct from those of classical L-type or N-type calcium channel blockers. researchgate.net

The table below summarizes the key findings from these binding experiments.

Ligand InteractionObservationImplicationReference
This compound vs. [³H]PN200-110 (DHP)This compound increases the binding of the DHP antagonist.The two ligands do not compete for the same binding site; they bind simultaneously. nih.gov
¹²⁵I-CalcicludineBinds to a single class of noninteracting sites.The this compound binding site is distinct from those of other classical Ca²⁺ channel blockers. researchgate.netnih.govnih.gov

Investigating Allosteric Modulation in Biophysical Systems

Allosteric modulation occurs when a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Allosteric modulators can be positive (enhancing the effect of the primary ligand), negative (inhibiting the effect), or neutral.

Biophysical and electrophysiological studies have revealed that this compound functions as a positive allosteric modulator of dihydropyridine binding to L-type calcium channels. nih.gov The observation that this compound enhances the binding of the DHP antagonist [³H]PN200-110 is a hallmark of positive allosteric modulation. nih.gov

In experiments with HEK 293 cells expressing wild-type CaV1.2 channels, this compound was shown to increase DHP binding by 51%, with an EC₅₀ (half-maximal effective concentration) of 372 nM. nih.gov This demonstrates a potent, positive regulatory effect on the DHP binding site.

To quantitatively describe this interaction, the data were fitted using an allosteric binding model. In this model, the dissociation constants for the dihydropyridine (KDHP) and this compound (KCaC) are linked by a coupling factor (α). nih.gov The binding of this compound to its receptor site shifts the DHP receptor site into a state with a higher affinity (represented as αKDHP). nih.gov This cooperative binding suggests that this compound promotes structural rearrangements in the channel's pore, which are then allosterically coupled to the DHP binding site. nih.gov

This mechanism is supported by independent functional assays. Whole-cell patch-clamp electrophysiology was used to characterize the functional block of calcium currents by this compound. These functional assays, combined with the DHP-dependent binding assays, suggest that this compound interacts directly with specific acidic amino acid residues (Glu-1122, Asp-1127, and Asp-1129) in the outer vestibule of the channel pore. nih.gov This interaction in the pore region is what allosterically modulates the affinity of the separate DHP binding site.

The table below presents the key parameters of this compound's allosteric modulation on the DHP binding site of the CaV1.2 channel.

ParameterValueDescriptionReference
Modulation Type Positive Allosteric ModulatorThis compound enhances the binding of dihydropyridines. nih.gov
EC₅₀ 372 nMThe concentration of this compound that produces 50% of its maximal effect on DHP binding. nih.gov
Maximal Enhancement 51%The maximum increase in [³H]PN200-110 binding in the presence of this compound. nih.gov
Proposed Mechanism Allosteric CouplingThis compound binding to the outer pore is coupled to conformational changes at the DHP binding site. nih.gov

Molecular Probing and Tool Development with Calcicludine

CALCICLUDINE as a Selective Pharmacological Tool for VGCC Research

This compound is a potent blocker of high-voltage-activated (HVA) calcium channels, including L-, N-, and P-types. mdpi.comnih.govresearchgate.net Its primary utility as a pharmacological tool stems from its high affinity and selectivity, particularly for certain L-type calcium channel subtypes. mdpi.comnih.govresearchgate.net This selectivity is, however, dependent on the tissue and species being studied. mdpi.comwikipedia.org For instance, the half-maximal inhibitory concentration (IC50) for L-type calcium channels in cerebellar granule cells is a remarkably low 0.2 nM, whereas for L-type channels in rat peripheral dorsal root ganglion neurons, it is in the range of 60-80 nM. wikipedia.orgnih.gov

The toxin's interaction with VGCCs is complex and not fully elucidated, with suggestions that it may act through a partial pore block or by affecting the channel's gating mechanism. wikipedia.orgnih.gov Research has shown that even at saturating concentrations, the block of L-type calcium channels by this compound can be incomplete, supporting the idea of a modulatory effect rather than a simple pore occlusion. nih.gov

This compound's value as a research tool is further highlighted by its structural homology to the Kunitz-type protease inhibitor family and dendrotoxins, which are known to block potassium channels. nih.govresearchgate.netnih.gov Despite this structural similarity, this compound does not affect dendrotoxin-sensitive potassium channels, underscoring its specificity for calcium channels. wikipedia.org This specificity allows researchers to isolate and study the function of HVA calcium channels without the confounding effects of potassium channel blockade.

The binding of radiolabeled this compound has been instrumental in mapping the distribution of its target channels. High-affinity binding sites for 125I-labeled this compound have been identified in various brain regions, including the olfactory bulb, hippocampus, and cerebellum, with a particularly high density in granule cells. nih.govresearchgate.net

Applications in Distinguishing Calcium Channel Subtypes in Native Systems

The differential sensitivity of various calcium channel subtypes to this compound allows for their pharmacological dissection in native tissues. mdpi.comwikipedia.org By applying specific concentrations of this compound, researchers can selectively inhibit certain channel populations and thereby determine their contribution to physiological processes.

For example, in cerebellar granule neurons, this compound potently blocks the L-type component of the total calcium current with a K0.5 of 0.2 nM. nih.gov This high potency and selectivity enable the functional isolation of this specific L-type channel subtype from other HVA channels present in these neurons, such as N- and P/Q-types, which are less sensitive. nih.govnih.gov While this compound can block N- and P/Q-type channels, it often does so at higher concentrations. mdpi.comnih.gov For instance, in rat cerebellar Purkinje neurons, this compound blocks P-type currents with an IC50 of 1–5 nM, while the IC50 for L- and N-type channels is in the 10–100 nM range. nih.gov

This differential blocking profile is crucial for elucidating the specific roles of different calcium channel subtypes in processes like neurotransmitter release, neuronal excitability, and synaptic plasticity. mdpi.comnih.gov The ability to distinguish between, for instance, L-type and P/Q-type channels is vital, as both are involved in presynaptic neurotransmitter release but can have distinct roles depending on the synapse. nih.gov

The following table summarizes the inhibitory concentrations of this compound on various VGCC subtypes:

Channel SubtypeTissue/Cell TypeIC50 / K0.5Reference
L-typeCerebellar Granule Cells0.2 nM (K0.5) nih.gov
L-typeGeneral88 nM (IC50) wikipedia.org
L-typeRat Peripheral DRG Neurons60-80 nM (IC50) wikipedia.org
P-typeRat Cerebellar Purkinje Neurons1-5 nM (IC50) nih.gov
N-typeGeneral10-100 nM (IC50) nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Use in Structural Biology Studies of Calcium Channels

This compound has proven to be a valuable probe for investigating the structural basis of calcium channel function and modulation. nih.govacs.org Its interaction with the channel has provided insights into the location of its binding site and the allosteric mechanisms that govern channel activity. nih.govacs.org

Studies using chimeras of different calcium channel subtypes have helped to localize the binding determinants for this compound. nih.gov For example, replacing domains of the CaV1.2 channel with corresponding regions from the less sensitive CaV2.3 channel pointed towards domain III as being critical for high-affinity binding. nih.gov

More specifically, mutagenesis studies have identified key acidic amino acid residues in the outer pore region of the L-type calcium channel (CaV1.2) that are crucial for this compound binding. nih.govnih.gov Residues such as Glu-1122, Asp-1127, and Asp-1129, located in the S5-P-helix segment of domain III, have been shown to be important for the interaction with this compound. nih.govnih.gov

Furthermore, research has revealed an allosteric coupling between the binding of this compound and dihydropyridines (DHPs), a major class of L-type channel blockers. nih.govacs.org this compound acts as a positive allosteric modulator of DHP binding, meaning that the binding of this compound enhances the affinity of DHPs for the channel. nih.govacs.org This cooperative binding suggests that both molecules can bind to the channel simultaneously at distinct sites and that their binding promotes similar structural changes in the pore that lead to a non-conducting state. nih.govacs.org This has significant implications for understanding the molecular mechanisms of drug action on calcium channels.

The structural relationship between this compound and dendrotoxins has also been a subject of study. nih.gov Despite their different channel selectivities (calcium vs. potassium channels), they share a common structural fold. nih.gov Investigations into chimeras of this compound and dendrotoxin have suggested that the distribution of cationic charges at the N-terminus is a key determinant of their respective channel preferences. nih.gov

Methodological Approaches in Calcicludine Research

Peptide Synthesis Techniques

The chemical synthesis of peptides like calcicludine is fundamental for producing sufficient quantities for research and for creating modified versions to probe structure-function relationships.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, including toxins like this compound. bachem.compowdersystems.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.com The core principle of SPPS allows for the easy removal of excess reagents and soluble by-products through simple filtration and washing steps, which streamlines the purification process. bachem.com

The process begins by anchoring the C-terminal amino acid to the resin. Each subsequent amino acid, with its N-terminus temporarily protected (commonly by an Fmoc or Boc group), is then coupled to the free N-terminus of the growing chain. beilstein-journals.orgvulcanchem.com A typical synthesis cycle involves:

Deprotection: Removal of the N-terminal protecting group from the resin-bound peptide.

Washing: Rinsing the resin to remove the protecting group and by-products.

Coupling: Adding the next protected amino acid with an activating agent to facilitate peptide bond formation.

Washing: Removing excess reagents.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support. bachem.com Automated SPPS systems, including those using microwave assistance to enhance reaction efficiency, are often employed to improve the speed and quality of synthesis. beilstein-journals.orgcem.com This method is highly versatile and can be used to produce peptides of considerable length, such as the 60-amino-acid this compound. mdpi.comcem.com

SPPS technology is readily adapted for the synthesis of modified and chimeric peptides, which are invaluable tools for research. beilstein-journals.orgsemanticscholar.org In the context of this compound, this could involve substituting specific amino acids to identify residues critical for its blocking activity on calcium channels. For instance, researchers have used a mutational approach based on chemical synthesis to substitute individual residues of other toxins with alanine (B10760859) to pinpoint key binding residues. researchgate.net

The synthesis of chimeric peptides, where a portion of this compound is combined with sequences from other peptides, can also be achieved. semanticscholar.orgmdpi.com This approach allows researchers to investigate the function of specific domains or to create novel molecules with combined properties. The synthesis process for these modified peptides generally follows standard SPPS protocols, with the incorporation of specialized or non-standard amino acids at the desired positions in the sequence. semanticscholar.org On-resin cyclization can also be performed to create cyclic peptide structures if required. semanticscholar.org These synthetic strategies enable the detailed exploration of the molecular determinants of this compound's interaction with its target channels. mdpi.com

Molecular Cloning and Heterologous Expression Systems

To study the effect of this compound, its biological target—the voltage-gated calcium channel—must be available in a controlled experimental setting. Heterologous expression systems are indispensable for this purpose, allowing for the production and functional analysis of specific channel subtypes. nexusacademicpublishers.comvliz.be

Human Embryonic Kidney 293 (HEK293) cells are a widely used and highly effective mammalian expression system for studying ion channels. nih.govevitria.com Their popularity stems from several key attributes: they are easy to grow and maintain, can be transfected with high efficiency using various methods, and faithfully perform the complex post-translational modifications (such as glycosylation) required to produce functional mammalian proteins. nih.goveppendorf.comeppendorf.com

For this compound research, HEK293 cells are used as hosts to express specific voltage-gated calcium channel subunits. nih.gov This allows for the creation of a simplified system where the effects of the toxin can be measured on a single, known type of calcium channel, free from the complexities of a native neuronal environment. nih.gov Both transient and stable expression methods can be used. Transient expression is rapid and suitable for generating large amounts of protein for initial studies, while stable cell lines, which have the channel's genetic material integrated into their genome, are used for long-term and reproducible experiments. eppendorf.comthermofisher.com

FeatureDescriptionRelevance to this compound Research
Host Origin Human Embryonic KidneyProvides human-like post-translational modifications, ensuring expressed calcium channels are functional and structurally similar to native channels. nih.goveppendorf.com
Transfection Efficiency HighAllows for efficient introduction of plasmid DNA encoding calcium channel subunits, facilitating robust expression for electrophysiological and binding assays. nih.govevitria.com
Protein Production High YieldEnables the generation of sufficient quantities of specific channel subtypes for detailed pharmacological profiling with this compound. nih.govthermofisher.com
Expression Type Transient and StableOffers flexibility for both rapid, short-term studies and the creation of permanent cell lines for long-term, reproducible research. thermofisher.com

To pinpoint the binding site of this compound and understand the molecular basis of its inhibitory action, researchers construct plasmids that encode for mutant or chimeric calcium channels. nih.gov Plasmids are circular DNA molecules that serve as vectors to carry the genetic code for the desired channel into the host cells (e.g., HEK293). researchgate.net

Techniques such as site-directed mutagenesis are used to alter the plasmid's DNA sequence, resulting in the expression of a channel with specific amino acid substitutions. nih.gov For example, acidic amino acid residues in the pore region of the CaV1.2 channel were neutralized via mutagenesis to identify those critical for this compound sensitivity. nih.gov

Chimeric channels can also be created by swapping entire domains between different channel subtypes. nih.gov Researchers have constructed chimeras where domains of the this compound-sensitive CaV1.2 channel were replaced with corresponding regions from the less sensitive CaV2.3 channel to identify which domains contain the key binding determinants. nih.gov These engineered plasmids, often based on expression vectors like pCDNA3, are then transfected into HEK293 cells, frequently along with plasmids for auxiliary channel subunits (e.g., β2a and α2δ), to ensure the assembly of a complete, functional channel complex for study. nih.gov

TechniqueDescriptionApplication in this compound Research
Site-Directed Mutagenesis A molecular biology method used to make specific and intentional changes to a DNA sequence.To create point mutations in the calcium channel's α1 subunit, such as neutralizing charged residues (e.g., E1122A, D1127A) to test their importance in this compound binding and channel block. nih.gov
Chimeric Channel Construction Involves combining parts of different parent channels into a single molecule.To swap entire domains (e.g., I, II, or III) between a this compound-sensitive channel (CaV1.2) and an insensitive one (CaV2.3) to localize the region responsible for toxin binding. nih.gov
Co-transfection The simultaneous introduction of two or more separate nucleic acid molecules into a cell.To express the main pore-forming α1 subunit along with essential auxiliary subunits (like β and α2δ) to ensure proper assembly and function of the calcium channel complex in the host cell. nih.gov

Advanced Structural Determination Techniques

Determining the three-dimensional structure of this compound and its complex with a calcium channel is essential for a complete mechanistic understanding. While specific structural data for a this compound-channel complex is not yet available, the methods used for homologous Kunitz-type peptides provide a clear blueprint for such investigations.

Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful methods for determining the high-resolution structures of peptide-channel complexes. researchgate.net X-ray crystallography has been used to visualize the interaction between other toxins and potassium channels, revealing how key residues on the toxin's surface interact with the channel's pore. researchgate.net Cryo-EM is particularly suited for large membrane protein complexes like voltage-gated calcium channels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure

The three-dimensional structure of this compound (CaC), a 60-amino acid polypeptide from the venom of the green mamba (Dendroaspis angusticeps), has been determined primarily using nuclear magnetic resonance (NMR) spectroscopy. capes.gov.brproteopedia.orgnih.govnih.gov This powerful technique allows for the elucidation of protein structures in solution, providing insights into their native conformation.

The process involves the use of homonuclear 2D NOESY and 3D 15N-resolved NOESY experiments. mdpi.com For the structural determination of this compound, a significant number of distance restraints were employed. Specifically, a dataset consisting of 723 unambiguous and 265 ambiguous distance restraints, along with 33 phi and 13 chi1 dihedral angle restraints, was utilized. capes.gov.brproteopedia.orgnih.gov The analysis of the resulting 15 final structures revealed a backbone root-mean-square deviation (RMSD) of 0.6 Å, indicating a well-defined structure. capes.gov.brproteopedia.org

These NMR studies have demonstrated that this compound adopts the Kunitz-type protease inhibitor fold. capes.gov.brproteopedia.orgnih.gov Its three-dimensional structure is notably similar to that of dendrotoxins, which are snake venom K+ channel blockers. capes.gov.brproteopedia.orgsigmaaldrich.com However, distinct conformational differences exist between this compound, protease inhibitors, and dendrotoxins. These variations are localized in specific regions: the 3(10) helix and loop 1 (segments 1–7 and 10–19), the extremity of the β-hairpin (segment 27–30), and loop 2 (segment 39–44). capes.gov.brproteopedia.org The unique positioning of the N-terminal segment (residues 1-7) relative to the rest of the protein is a characteristic feature of this compound. capes.gov.brproteopedia.orgnih.gov

To facilitate the structure calculation process from NMR data, computer software programs such as CYANA (Combined Assignment and Dynamics Algorithm for NMR Applications) and CNS (Crystallography and NMR System) are commonly used. researchgate.net These programs help in selecting the final conformers that exhibit the lowest energy and the fewest violations of the experimental restraints. researchgate.net The robustness of automated assignment and structure calculation procedures has been tested on small, disulfide-bonded proteins like this compound, demonstrating reliability with a low number of unassigned cross-peaks and rejected constraints. nih.gov

Table 1: NMR Structural Determination Parameters for this compound

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are instrumental in understanding the structure, dynamics, and interactions of this compound with its target ion channels. nih.govplos.orgmdpi.com These approaches complement experimental data from techniques like NMR by providing a dynamic view of molecular interactions at an atomic level.

The three-dimensional structure of this compound, initially determined by NMR, is often refined and analyzed using molecular modeling. nih.gov MD simulations, performed using software like GROMACS with force fields such as CHARMM36, allow researchers to observe the conformational flexibility of this compound and its complexes with ion channels over time. plos.org For instance, simulations can be run for nanosecond timescales to study the stability and dynamic behavior of the protein-ligand complex. plos.orgmdpi.com

These computational studies have been crucial in proposing models for how this compound interacts with and blocks calcium channels. For example, it has been suggested that this compound binding to the outer pore of L-type Ca2+ channels promotes structural rearrangements that stabilize the channel in a non-conducting state. nih.gov Molecular docking, a computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been used to model the interaction between this compound and calcium channel subunits. nih.gov

Furthermore, MD simulations have been employed to investigate the mechanism of complex formation between calmodulin and voltage-gated calcium channels, a process that can be influenced by toxins like this compound. plos.org These simulations can reveal the dynamic changes in protein conformation upon binding and help identify key residues involved in the interaction. csic.es For example, simulations can elucidate how the binding of a ligand induces conformational changes, such as the formation of an α-helix within a channel's calmodulin-binding domain. csic.es

Table 2: Key Applications of Computational Modeling in this compound Research

Autoradiographic Mapping of Binding Sites in Non-Human Tissues

Autoradiography has been a key technique for visualizing the distribution of this compound binding sites in various non-human tissues, particularly in the brain. pnas.orgresearchgate.net This method typically involves using radioactively labeled this compound, such as 125I-labeled CaC, which allows for the detection of its binding to specific receptors in tissue sections. pnas.orgresearchgate.netnih.gov

Studies using this approach have revealed a heterogeneous distribution of specific this compound binding sites throughout the rat brain. pnas.orgresearchgate.net High densities of these binding sites have been identified in several regions, including:

Olfactory bulb: The glomeruli and the internal granular layer show the highest density of binding sites. pnas.orgresearchgate.net

Cerebral cortex: All regions are labeled, with the highest density in layers I, II, and IV. researchgate.net

Basal ganglia: High densities are found in the accumbens nucleus and the caudate putamen, with a lower density in the globus pallidus. researchgate.net

Amygdala: All nuclei are highly labeled. researchgate.net

Hippocampal formation: Particularly high densities are observed in the molecular layer of the dentate gyrus and the stratum oriens (B10768531) of the CA3 field. pnas.orgnih.gov

Cerebellum: The granular layer contains the highest level of labeling, while the molecular layer is not labeled. pnas.orgresearchgate.net

To further pinpoint the cellular localization of these binding sites, studies have utilized neurological mutant mice with selective deficiencies in the cerebellar cortex. pnas.orgresearchgate.net For example, in Weaver mice, which lack most cerebellar granule and Purkinje cells, there is a significant decrease in labeling. pnas.org In the Reeler mutant, which has a reduced granular layer, the binding sites were strictly located in the granule cells. pnas.org Similarly, the Purkinje cell degeneration mouse, with a significant loss of Purkinje cells, helped confirm that the high-affinity labeling is associated with granule cells. nih.govpnas.org

These autoradiographic findings, combined with electrophysiological experiments, have shown that this compound potently blocks the L-type component of the Ca2+ current in rat cerebellar granule neurons, with a very high affinity (K0.5 = 0.2 nM). nih.govpnas.orgnih.gov

Table 3: Distribution of this compound Binding Sites in Rat Brain

Comparative Pharmacology and Channel Selectivity of Calcicludine

Differential Effects Across VGCC Subtypes (L, N, P, T)

Calcicludine demonstrates a broad ability to block HVA calcium channels, including L-, N-, and P-type channels, but it is largely inactive on low-voltage-activated (LVA) T-type channels. mdpi.comnih.govpnas.org Its affinity and blocking efficacy vary significantly among these HVA subtypes, with a particular potency noted for L-type channels, especially in neuronal tissues. researchgate.netnih.govuniprot.org

L-type Channels: this compound exhibits its highest affinity for L-type calcium channels, though the potency is highly dependent on the tissue and species. mdpi.comwikipedia.orguniprot.org For instance, in rat cerebellar granule neurons, this compound potently blocks the L-type current with a half-maximal inhibitory concentration (K₀.₅) of just 0.2 nM. researchgate.netnih.gov In contrast, the IC₅₀ for the block of L-type channels in rat peripheral dorsal root ganglion (DRG) neurons is significantly higher, around 60-80 nM. wikipedia.org Studies on cardiac cells also confirm its blocking action on L-type channels, leading to a depression in cardiac contractility. uniprot.org However, it is reported to be ineffective against L-type channels in rat skeletal muscle. sigmaaldrich.com

N-type and P/Q-type Channels: this compound also blocks N-type and P-type calcium channels, typically in the low nanomolar range. nih.govsigmaaldrich.com It can inhibit P-type channels with an EC₅₀ in the 1-5 nM range. sigmaaldrich.com However, some studies have indicated that its inhibition of N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1) channels can be modest, with one study reporting less than 10% inhibition of Caᵥ2.1, Caᵥ2.2, and Caᵥ2.3 currents at a concentration of 100 nM. nih.gov This variability highlights the complex and context-dependent nature of its interactions with different channel isoforms and cellular environments. mdpi.comnih.gov

T-type Channels: Research indicates that this compound is not active against T-type (LVA) calcium channels, contributing to its specific pharmacological profile. pnas.org

Inhibitory Potency of this compound on VGCC Subtypes
Channel SubtypeSpecies/Cell TypePotency (IC₅₀/K₀.₅/EC₅₀)
L-typeRat Cerebellar Granule Neurons0.2 nM
L-typeRat Peripheral DRG Neurons~60-80 nM
L-typeGeneral88 nM
N-typeChicken DRG NeuronsMore sensitive than rat
P-typeGeneral1-5 nM
T-typeGeneralInactive

Comparison with Other Ion Channel Modulators (e.g., DHP, Conotoxins, Agatoxins)

The pharmacological actions of this compound can be better understood when compared with other well-known ion channel modulators.

Dihydropyridines (DHPs): Like DHPs (e.g., nifedipine), this compound targets L-type calcium channels. nih.govtaylorfrancis.com However, their binding sites and mechanisms differ. DHPs bind to the α₁ subunit of the L-type channel, and research shows that this compound binding is allosterically and positively coupled to DHP binding. nih.govacs.orgnih.gov This means that this compound's presence enhances the binding of DHPs, suggesting they bind at distinct sites and promote similar structural changes in the channel that lead to a blocked state. nih.govacs.org

ω-Conotoxins: These peptides, derived from cone snail venom, are renowned for their high selectivity. For example, ω-conotoxin GVIA is a specific and potent blocker of N-type calcium channels. mdpi.comtaylorfrancis.com In contrast, this compound has a broader spectrum, inhibiting L-, N-, and P-type channels, making it less selective than toxins like ω-conotoxin GVIA. mdpi.commdpi.com

ω-Agatoxins: Isolated from spider venom, ω-agatoxins are primary tools for identifying P/Q-type channels. mdpi.com ω-Agatoxin IVA, for instance, selectively blocks P-type channels at low nanomolar concentrations. taylorfrancis.com While this compound also blocks P-type channels, its broader activity profile across multiple HVA channel types distinguishes it from the more targeted action of ω-agatoxins. mdpi.comsigmaaldrich.com

Comparative Selectivity of Ion Channel Modulators
ModulatorPrimary VGCC Target(s)Typical Selectivity
This compound L-type, N-type, P-typeBroad spectrum across HVA channels, highest affinity for L-type
Dihydropyridines (e.g., Nimodipine) L-typeHighly selective for L-type channels
ω-Conotoxins (e.g., GVIA) N-typeHighly selective for N-type channels
ω-Agatoxins (e.g., IVA) P/Q-typeHighly selective for P/Q-type channels

Investigating Species and Tissue-Specific Expression Patterns of this compound Targets

The inhibitory effect of this compound is markedly dependent on both the species and the tissue being studied. mdpi.comwikipedia.orguniprot.org This variability is a critical aspect of its pharmacology.

Species Specificity: A clear example of species-dependent sensitivity is seen in its effect on N-type channels. Chicken dorsal root ganglion (DRG) N-type channels are more sensitive to this compound than N-type channels from rat DRGs. sigmaaldrich.com

Tissue Specificity: The potency of this compound on L-type channels shows significant tissue-specific variation. As mentioned, it is a highly potent blocker in rat cerebellar granule cells (K₀.₅ = 0.2 nM) but is much less effective on L-type channels in rat peripheral DRG neurons (IC₅₀ ≈ 60-80 nM). researchgate.netwikipedia.orgnih.gov Furthermore, it has no effect on L-type channels in rat skeletal muscle, while it does block these channels in cardiac myocytes. mdpi.comsigmaaldrich.com Autoradiographic studies using radiolabeled this compound have identified high densities of binding sites in specific brain regions, including the olfactory bulb, the molecular layer of the dentate gyrus, the stratum oriens (B10768531) of the CA3 field in the hippocampus, and particularly the granular layer of the cerebellum, which is consistent with its potent effects on cerebellar granule cells. researchgate.netnih.gov

Absence of Activity on Potassium Channels as a Selectivity Marker

This compound belongs to the Kunitz-type protease inhibitor family and shares significant structural homology with dendrotoxins, which are potent blockers of voltage-gated potassium (K⁺) channels. researchgate.netwikipedia.orgnih.gov Despite this structural resemblance, this compound is distinguished by its channel selectivity. Even at high concentrations, this compound has no effect on dendrotoxin-sensitive potassium channels in neurons from chickens and rats. wikipedia.orgcloud-clone.us

This functional divergence is believed to arise from differences in specific amino acid sequences, particularly at the N-terminus of the peptide. sigmaaldrich.compdbj.orgnih.gov The distinct pharmacology of this compound, targeting calcium channels instead of potassium channels, makes it a valuable tool for dissecting the physiological roles of different ion channels and underscores how subtle structural variations in venom peptides can lead to profoundly different biological targets. researchgate.netnih.govnih.gov

Pre Clinical Research Directions for Calcicludine Non Human in Vivo/in Vitro Applications

Studies in Animal Models of Neurological Function (e.g., cerebellar granule neurons, olfactory bulb, hippocampus)

Calcicludine has been instrumental in elucidating the function of calcium channels in the central nervous system. Autoradiographic studies using radiolabeled this compound in rat brains have revealed a heterogeneous distribution of its binding sites, with particularly high densities in specific regions, indicating a significant role for its target channels in these areas. nih.govpnas.org

Cerebellar Granule Neurons: Electrophysiological experiments on primary cultures of rat cerebellar granule neurons have demonstrated that this compound is a potent blocker of the L-type calcium channel component. nih.govnih.gov In these neurons, this compound blocks the L-type current with a high affinity. nih.gov Studies in mutant mice, such as Weaver, Reeler, and Purkinje cell degeneration models, have further confirmed that the high-affinity binding of this compound is specifically associated with granule cells. nih.govresearchgate.net

Olfactory Bulb: The olfactory bulb exhibits one of the highest densities of this compound binding sites, particularly in the glomeruli and the internal granular layer. pnas.orgresearchgate.net In rat olfactory bulb microsomes, radio-iodinated this compound binds with a very high affinity to a single class of sites. nih.govresearchgate.net

Hippocampus: Within the hippocampal formation, high levels of this compound binding are observed in the molecular layer of the dentate gyrus and the stratum oriens (B10768531) of the CA3 field. nih.govpnas.org In contrast, other areas like the pyramidal cell layer show weaker labeling. pnas.org This differential distribution suggests a specific role for this compound-sensitive channels in the modulation of synaptic transmission and plasticity within hippocampal circuits.

Table 1: Distribution and Effect of this compound in Neurological Models

Brain Region/Cell Type Key Finding Affinity/Potency Source
Cerebellar Granule Neurons Potent block of L-type Ca2+ current K0.5 = 0.2 nM nih.govnih.gov
Olfactory Bulb Microsomes High-affinity binding Kd = 15 pM nih.govresearchgate.net
Hippocampal Formation High density of binding sites in specific layers Not specified nih.govpnas.org
Rat Brain Microsomes High-affinity binding Kd = 35 pM pnas.org
Rat Cerebellar Purkinje Neurons Block of P-type Ca2+ current EC50 = 1-5 nM pnas.org

Research on Cardiac and Smooth Muscle Contractility (non-human models)

This compound's ability to block L-type calcium channels extends to cardiovascular tissues, making it a subject of investigation for its effects on muscle contraction.

Cardiac Muscle: In rat cardiac cells, this compound has been shown to block L-type calcium currents, which are crucial for cardiac muscle contraction. uniprot.org This blockade leads to a depression in cardiac contractility. uniprot.org The toxin affects the twitch contraction in rat left atria, demonstrating its negative inotropic effect. pnas.org

Smooth Muscle: The contraction of smooth muscle is heavily dependent on calcium influx through voltage-gated calcium channels. nih.govnih.gov While direct studies on this compound's effects on various smooth muscle preparations are a logical extension of its known mechanism, the literature primarily focuses on its cardiac effects. researchgate.netmedchemexpress.com The general principle is that by blocking calcium entry, this compound would reduce the contractility of smooth muscle cells. medchemexpress.com

Table 2: Effects of this compound on Muscle Contractility

Tissue Type Effect Mechanism Source
Rat Cardiac Cells Depresses contractility Blocks L-type Ca2+ current uniprot.org
Rat Left Atria Reduces twitch contraction Negative inotropic effect pnas.org
Smooth Muscle (General) Reduces contractility (inferred) Blocks Ca2+ influx medchemexpress.com

Investigation of this compound in Excitability Control Mechanisms

This compound's primary action is the modulation of high-voltage-activated (HVA) calcium channels, which are fundamental to controlling cellular excitability. nih.govmdpi.com It blocks a range of HVA channels, including L-, N-, and P-types, though its sensitivity can be tissue and species-dependent. wikipedia.orgresearchgate.net

Potential as a Research Lead for Novel Ion Channel Modulators

The specificity and high affinity of peptide toxins like this compound for their targets make them excellent candidates for the development of new pharmacological tools and potential therapeutic leads. mdpi.comnih.gov this compound's unique mode of action and its structural homology to Kunitz-type protease inhibitors provide a distinct scaffold for designing novel ion channel modulators. nih.govresearchgate.net

Its ability to differentiate between calcium channel subtypes in different tissues presents an opportunity to develop more selective blockers. wikipedia.org For example, its high potency for a subtype of L-type channels in cerebellar granule neurons suggests that derivatives could be engineered to target specific neuronal calcium channels. nih.gov Furthermore, understanding the structural basis of its interaction with the channel pore can inform the design of small molecules that mimic its effects. wikipedia.org The diversity of peptide toxins from natural sources provides a rich library for discovering new modulators of nerve function, with this compound serving as a significant example for targeting voltage-sensitive calcium channels. nih.govnumberanalytics.com

Future Directions in Calcicludine Research

Elucidating the Complete Molecular Mechanism of Action

While it is known that Calcicludine blocks L-type calcium channels, the precise molecular interactions underpinning this blockade are not fully understood. Future research should focus on identifying the specific amino acid residues on both this compound and the L-type calcium channel subunits that are critical for binding. This can be achieved through site-directed mutagenesis studies, where key residues are systematically replaced, and the effects on binding affinity and channel blockade are measured. A deeper understanding of these interactions will provide a more complete picture of its mechanism of action.

High-Resolution Structural Biology of this compound-Channel Complexes

To date, a high-resolution crystal structure of this compound bound to an L-type calcium channel has not been determined. Obtaining such a structure is a critical next step and a significant challenge for future research. Techniques such as cryo-electron microscopy (cryo-EM), which has been increasingly successful in resolving the structures of large membrane protein complexes, could be employed. A detailed three-dimensional structure of the this compound-channel complex would provide invaluable insights into the conformational changes induced upon binding and the precise orientation of the toxin within the channel's pore or allosteric sites.

Designing Novel this compound Analogues with Enhanced Selectivity and Affinity

Building on a more detailed understanding of its structure-activity relationships, the design of novel this compound analogues represents a promising avenue for future research. The goal would be to create synthetic or semi-synthetic versions of the peptide with improved properties, such as even greater selectivity for specific L-type calcium channel isoforms or enhanced binding affinity. This could involve chemical modifications to the peptide backbone or the substitution of key amino acid residues. Such analogues could become even more powerful research tools and may have therapeutic potential.

Expanding the Exploration of this compound's Biological Roles in Diverse Systems (non-human)

The primary focus of this compound research has been on its effects on cardiovascular and neuronal L-type calcium channels. However, these channels are also expressed in a variety of other tissues and play diverse physiological roles. Future investigations should explore the effects of this compound in other non-human biological systems, such as the endocrine and immune systems. For example, studies could examine its impact on hormone secretion from pancreatic beta cells or its influence on immune cell activation, where L-type calcium channels are known to be involved. These studies will broaden our understanding of the physiological functions of these channels in different contexts.

Integration of Omics Data for Systems-Level Understanding of this compound Activity

To gain a comprehensive, systems-level understanding of the downstream effects of this compound, future research should integrate various "omics" approaches. This would involve treating cells or tissues with this compound and then analyzing the resulting changes in the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite levels). By combining these large datasets, researchers can uncover novel signaling pathways and cellular processes that are modulated by L-type calcium channel blockade. This approach will move beyond the immediate effect on calcium influx to reveal the broader biological consequences of this compound's action.

Q & A

Basic: What experimental methodologies are recommended to elucidate the structure-activity relationship (SAR) of Calcicludine?

To investigate SAR, researchers should employ techniques such as nuclear magnetic resonance (NMR) for conformational analysis and X-ray crystallography to resolve 3D structural details . Comparative studies using analogs with modified functional groups can identify critical residues or motifs responsible for biological activity. For purity validation, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to confirm molecular integrity . Ensure rigorous characterization of synthetic intermediates and final products, as per IUPAC guidelines for novel compounds .

Advanced: How can researchers design experiments to resolve contradictions in this compound’s reported efficacy across different biological models?

Contradictions may arise from variations in experimental conditions (e.g., concentration ranges, cell lines, or animal models). Apply the PICOT framework to standardize variables:

  • P opulation (e.g., specific ion channels or cell types),
  • I ntervention (this compound dosage),
  • C omparison (positive/negative controls),
  • O utcome (e.g., IC50 values),
  • T imeframe (exposure duration) .
    Use dose-response assays under controlled physiological conditions (pH, temperature) and validate findings with orthogonal methods (e.g., electrophysiology for ion channel inhibition) . Meta-analyses of existing data can identify confounding factors, such as solvent effects or batch-to-batch variability in compound synthesis .

Basic: What are the established protocols for synthesizing this compound with high purity and yield?

Synthesis protocols should detail:

  • Reaction stoichiometry and solvent systems (e.g., anhydrous conditions for moisture-sensitive steps),
  • Catalysts and temperature profiles for optimal reaction kinetics,
  • Purification methods (e.g., column chromatography, recrystallization) .
    For reproducibility, include step-by-step workflows in the supplementary materials, specifying equipment (e.g., Schlenk lines for air-sensitive reactions) and analytical validation (e.g., elemental analysis for novel intermediates) .

Advanced: How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq to identify gene expression changes), proteomics (LC-MS/MS for target protein identification), and metabolomics (NMR/MS for pathway analysis) to map systemic effects . Use bioinformatics tools (e.g., STRING for protein interaction networks) to link omics data to functional outcomes. Ensure experimental replicates and statistical rigor (e.g., false discovery rate correction for high-throughput data) .

Basic: What toxicological and ecological safety data are essential for preclinical studies of this compound?

Required data include:

  • Acute toxicity (LD50 in animal models),
  • Ecotoxicity (e.g., Daphnia magna assays for aquatic impact),
  • Biodegradation potential (OECD 301 guidelines) .
    Follow NIH reporting standards for preclinical research, detailing species, sample sizes, and ethical approvals . Include stability studies under varied storage conditions to assess compound degradation .

Advanced: What strategies validate this compound’s molecular targets in complex biological systems?

Combine affinity chromatography with silicon-rhodamine (SiR) tagging for real-time target visualization in live cells . Validate binding via surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and cryo-EM for structural insights. Address off-target effects using CRISPR-Cas9 knockout models of putative targets . Cross-reference findings with existing patents to identify unexplored mechanisms .

Basic: How should researchers formulate hypotheses about this compound’s pharmacological effects based on structural analogs?

Leverage comparative pharmacophore modeling (e.g., Schrödinger’s Phase) to align this compound with known ion channel modulators . Use molecular docking simulations (AutoDock Vina) to predict binding affinities and hypothesize functional outcomes. Validate hypotheses with patch-clamp electrophysiology for ion flux measurements .

Advanced: How to address reproducibility challenges in this compound studies across independent labs?

Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo,
  • Standardize protocols using CHEM21 guidelines for synthetic chemistry,
  • Implement blind testing of samples between labs to eliminate bias .
    Document batch-specific variability in synthesis (e.g., via lot numbers) and disclose all experimental parameters in supplementary files .

Basic: What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals . For multi-variable experiments (e.g., time-course studies), apply two-way ANOVA with post-hoc Tukey tests. Report effect sizes and power analysis to justify sample sizes .

Advanced: How can researchers leverage patent literature to identify gaps in this compound’s applications?

Analyze patent claims (e.g., via Espacenet) for unexplored therapeutic areas or formulations . Conduct prior art searches to avoid duplication and identify adjacencies (e.g., combination therapies). Use text-mining tools (PatSnap) to map patent trends and inform novel research directions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.